N-(4-Bromo-2-methylphenyl)-N'-(2-hydroxyethyl)thiourea
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Overview
Description
N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a methyl group, and a hydroxyethyl group attached to the thiourea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 4-bromo-2-methylaniline with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)urea: Similar structure but with a urea backbone instead of thiourea.
N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)carbamate: Contains a carbamate group instead of thiourea.
N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)guanidine: Features a guanidine group instead of thiourea.
Uniqueness
N-(4-Bromo-2-methylphenyl)-N’-(2-hydroxyethyl)thiourea is unique due to the presence of the thiourea backbone, which imparts distinct chemical and biological properties
Properties
CAS No. |
52266-62-3 |
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Molecular Formula |
C10H13BrN2OS |
Molecular Weight |
289.19 g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C10H13BrN2OS/c1-7-6-8(11)2-3-9(7)13-10(15)12-4-5-14/h2-3,6,14H,4-5H2,1H3,(H2,12,13,15) |
InChI Key |
ZIRPRLRGOKJMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)NCCO |
Origin of Product |
United States |
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